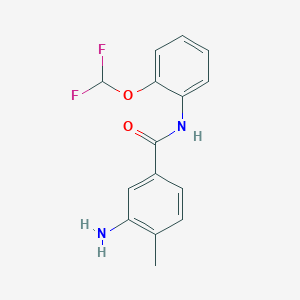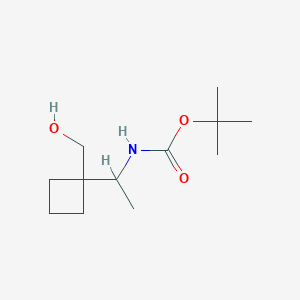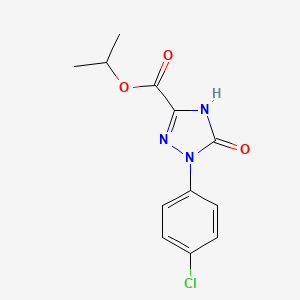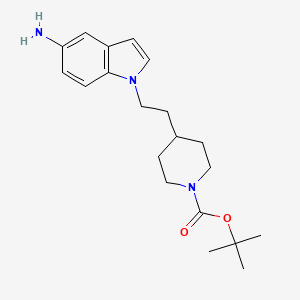![molecular formula C11H14N2O4 B12996674 2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B12996674.png)
2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid is a complex organic compound featuring a pyrazole ring fused with a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, resulting in the formation of the pyrazole ring with excellent regioselectivity . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole Derivatives: Compounds like 1-aryl-3-trifluoromethylpyrazoles share structural similarities and are used in similar applications.
Cyclopentane Derivatives: These compounds also feature a cyclopentane ring and are studied for their unique chemical properties.
Uniqueness
2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid stands out due to its fused ring structure, which imparts unique chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H14N2O4 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C11H14N2O4/c1-2-17-11(16)10-7-4-3-5-8(7)13(12-10)6-9(14)15/h2-6H2,1H3,(H,14,15) |
Clé InChI |
RACZIGTUFPMTRW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C2=C1CCC2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


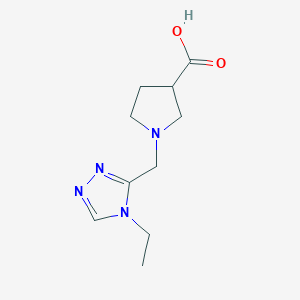
![4-(Furan-2-yl)-2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12996603.png)
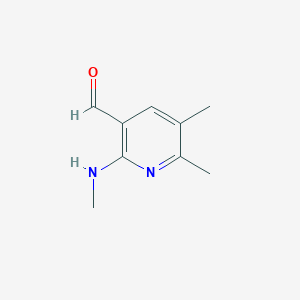
![4-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)aniline dihydrochloride](/img/structure/B12996630.png)
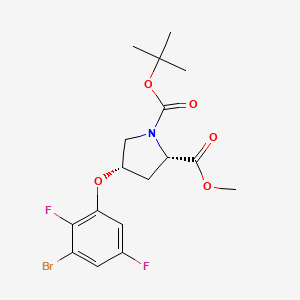
![2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12996642.png)
![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12996652.png)


